molecular formula C15H21N3O4 B13871296 Tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate

Tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate

Cat. No.: B13871296
M. Wt: 307.34 g/mol
InChI Key: LRPATVIBYVVDKO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a methoxypyridine group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-methoxypyridine-2-carboxylic acid with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form a secondary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a secondary alcohol.

Scientific Research Applications

Tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The methoxypyridine group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-chloro-5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate
  • Tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypyridine group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(20)17-7-8-18(13(19)10-17)12-6-5-11(21-4)9-16-12/h5-6,9H,7-8,10H2,1-4H3

InChI Key

LRPATVIBYVVDKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=NC=C(C=C2)OC

Origin of Product

United States

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